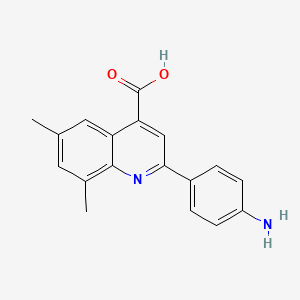

2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, a quinoline group, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amino group could participate in reactions with acids or electrophiles, and the carboxylic acid group could react with bases or nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .科学的研究の応用

Synthetic Applications and Structural Analysis

Synthetic Pathways and Crystal Structures : Research has focused on developing synthetic pathways for related quinoline derivatives and analyzing their crystal structures, which are crucial for understanding their chemical behavior and potential applications. For instance, studies have synthesized key intermediates like 4H-chromene-2-carboxylic acid derivatives, aiming to explore their structural-activity relationships, particularly in antitumor applications. These efforts highlight the versatility of quinoline derivatives in synthetic organic chemistry and their significance in developing novel therapeutic agents (Li et al., 2013).

Photolabile Protecting Groups : Quinoline derivatives have been explored as photolabile protecting groups for carboxylic acids, demonstrating improved efficiency and sensitivity for multiphoton-induced photolysis, beneficial for in vivo applications. This showcases their potential in photochemistry and biological studies where controlled release of bioactive molecules is required (Fedoryak & Dore, 2002).

Antimicrobial Activity

- Antimicrobial Properties : Another area of interest is the antimicrobial activity of quinoline derivatives. Synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives via both conventional and microwave-irradiated methods showed that these compounds exhibit a broad spectrum of activity against various gram-positive and gram-negative organisms. This suggests their potential as templates for developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Biochemical Assays

- Biochemical Assays : The use of related quinoline derivatives in biochemical assays, such as those for D-amino acid oxidase activity, underscores their utility in research methodologies. The fluorescence properties of certain derivatives, like kynurenic acid produced from D-kynurenine, have been utilized to assay enzyme activities, providing a tool for biochemical and pharmacological studies (Song et al., 2010).

作用機序

Target of Action

Similar compounds have been found to target various cellular components, including proteins and dna .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as membrane perturbation and intracellular interactions .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular functions .

Pharmacokinetics

Similar compounds have been found to have good bioavailability due to their water solubility and stability .

Result of Action

Similar compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

将来の方向性

生化学分析

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins, potentially influencing their function . The nature of these interactions could be dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,19H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPJJQNVOFIMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)

![N-(2-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388868.png)

![7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2388871.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2388878.png)